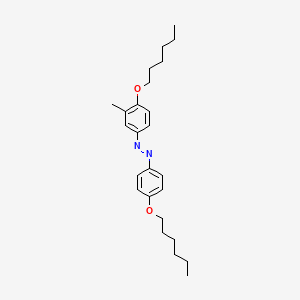

4,4'-Bis(hexyloxy)-3-methylazobenzene

説明

BenchChem offers high-quality 4,4'-Bis(hexyloxy)-3-methylazobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4'-Bis(hexyloxy)-3-methylazobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

(4-hexoxy-3-methylphenyl)-(4-hexoxyphenyl)diazene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H36N2O2/c1-4-6-8-10-18-28-24-15-12-22(13-16-24)26-27-23-14-17-25(21(3)20-23)29-19-11-9-7-5-2/h12-17,20H,4-11,18-19H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULSNKXLZLMMAQJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=CC=C(C=C1)N=NC2=CC(=C(C=C2)OCCCCCC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H36N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis Protocol for 4,4'-Bis(hexyloxy)-3-methylazobenzene: A Technical Guide

Executive Summary

4,4'-Bis(hexyloxy)-3-methylazobenzene is a highly versatile photoresponsive molecular switch. Driven by reversible trans-cis photoisomerization, this compound undergoes distinct solid-to-liquid phase transitions, making it an essential building block for photo-controlled adhesives and a functional dopant for liquid crystal mesophases.

As a Senior Application Scientist, I have structured this guide to move beyond mere procedural steps. This whitepaper establishes a self-validating synthetic workflow, detailing the mechanistic causality behind each experimental condition to ensure high-yield, reproducible results.

Mechanistic Principles & Causality

To guarantee synthetic integrity, it is critical to understand the chemical driving forces governing this two-phase synthesis [1].

Phase 1: Diazotization and Electrophilic Aromatic Substitution

The first phase involves the creation of the azo core via the coupling of 4-aminophenol and o-cresol.

-

Temperature Causality (0 °C): The reaction of 4-aminophenol with sodium nitrite in hydrochloric acid generates a highly reactive diazonium cation. Strict thermal control (0–5 °C) is non-negotiable. Exceeding this threshold provides the activation energy for the diazonium salt to thermally degrade into a phenol, off-gassing nitrogen ( N2 ) and irreversibly crashing the yield[1].

-

Nucleophilic Activation: o-Cresol is inherently a weak nucleophile. By dissolving it in aqueous sodium hydroxide, we deprotonate the hydroxyl group to form a phenoxide ion. This strongly donates electron density into the aromatic ring via resonance, activating it for electrophilic aromatic substitution by the diazonium ion. Steric hindrance directs this coupling predominantly to the para position[2].

Phase 2: Finkelstein-Catalyzed Williamson Etherification

The second phase is the dual alkylation of the intermediate's hydroxyl groups using 1-bromohexane.

-

Base Selection: Potassium carbonate ( K2CO3 ) is selected as a mild base to deprotonate the phenolic hydroxyl groups without triggering unwanted side reactions that stronger bases might induce.

-

Catalytic Causality (KI): The addition of potassium iodide (KI) is the linchpin of this step. Through the Finkelstein reaction mechanism, KI acts as a nucleophilic catalyst, converting 1-bromohexane into 1-iodohexane in situ. Because iodine is a superior leaving group compared to bromine, this dramatically lowers the activation energy of the SN2 etherification, driving the reaction to completion within 24 hours [2].

Reaction Pathway Visualization

Workflow for the two-phase synthesis of 4,4'-Bis(hexyloxy)-3-methylazobenzene.

Quantitative Data & Material Specifications

Table 1: Reaction Step Parameters & Expected Outcomes

| Reaction Phase | Primary Reagents | Temp (°C) | Time (h) | Expected Yield | Product |

| 1. Diazotization | 4-Aminophenol, NaNO 2 , HCl | 0 | 0.5 | N/A (In situ) | Diazonium salt |

| 2. Azo Coupling | Diazonium salt, o-Cresol, NaOH | 0 → 25 | 5 - 12 | 40% - 55% | 4,4'-Dihydroxy-3-methylazobenzene |

| 3. Alkylation | Intermediate, 1-Bromohexane, DMF | 95 - 110 | 24 | 70% - 80% | 4,4'-Bis(hexyloxy)-3-methylazobenzene |

Table 2: Stoichiometric Equivalents for Phase 2 Alkylation

| Reagent | Equivalents | Function |

| 4,4'-Dihydroxy-3-methylazobenzene | 1.00 | Azo Core Starting Material |

| 1-Bromohexane | 2.30 | Alkylating Agent (Slight Excess) |

| Potassium Carbonate (K 2 CO 3 ) | 2.50 | Mild Deprotonating Base |

| Potassium Iodide (KI) | 0.05 | Nucleophilic Catalyst |

| N,N-Dimethylformamide (DMF) | Solvent | Polar Aprotic Reaction Medium |

Step-by-Step Experimental Protocol

Phase 1: Synthesis of 4,4'-Dihydroxy-3-methylazobenzene

-

Diazotization: Dissolve 4-aminophenol (1.0 equiv) in a 2.5 M aqueous HCl solution within a round-bottom flask. Submerge the flask in an ice-water bath to achieve exactly 0 °C.

-

Nitrite Addition: Prepare a concentrated solution of NaNO 2 (1.2 equiv) in deionized water. Add this dropwise to the 4-aminophenol solution over 10 minutes under vigorous magnetic stirring. Maintain at 0 °C for 30 minutes[1].

-

Phenoxide Preparation: In a separate vessel, dissolve o-cresol (1.0 equiv) in a 20% aqueous NaOH solution and cool to 0 °C.

-

Coupling: Slowly transfer the cold diazonium salt solution dropwise into the o-cresol phenoxide solution.

-

Maturation: Remove the ice bath. Allow the mixture to warm to room temperature naturally and stir overnight (approx. 12 hours)[2].

-

Workup & Isolation: Acidify the dark mixture using 1 M HCl until a brown solid precipitates. Extract the aqueous suspension with ethyl acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO 4 , and concentrate under reduced pressure.

-

Purification: Isolate the pure intermediate via silica gel flash chromatography (eluent: ethyl acetate/hexane 1:2).

Self-Validating IPQC (In-Process Quality Control): The coupling reaction is validated by an immediate, aggressive color shift to deep red/brown upon mixing, confirming the formation of the highly conjugated π -system.

Phase 2: Synthesis of 4,4'-Bis(hexyloxy)-3-methylazobenzene

-

Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser, combine 4,4'-dihydroxy-3-methylazobenzene (1.0 equiv), 1-bromohexane (2.3 equiv), K 2 CO 3 (2.5 equiv), and KI (0.05 equiv) in anhydrous DMF [2].

-

Thermal Alkylation: Purge the system with argon or nitrogen. Heat the mixture to 95–110 °C and stir continuously for 24 hours.

-

Quenching: Cool the reaction to room temperature. Neutralize the mixture by carefully adding 1 M aqueous HCl.

-

Extraction: Extract the resulting aqueous phase with chloroform or diethyl ether (3 × 20 mL). Wash the combined organic phases rigorously with deionized water (to remove residual DMF) and brine[2].

-

Drying: Dry the organic phase over anhydrous MgSO 4 , filter, and evaporate the solvent using a rotary evaporator.

-

Final Purification: Purify the crude material by silica gel column chromatography (eluent: ethyl acetate/petroleum ether 1:4) to isolate the target compound as a yellow crystalline solid[1].

Self-Validating IPQC: Monitor the alkylation via Thin Layer Chromatography (TLC). The starting intermediate is highly polar (low Rf ), while the fully alkylated target product is highly non-polar and will migrate significantly higher on the silica plate, providing immediate visual confirmation of reaction completion.

Analytical Characterization & Photoisomerization

To verify the final product, UV-Vis spectroscopy is the gold standard for azobenzene derivatives.

-

Trans-State: The synthesized material will naturally rest in the thermodynamically stable trans-state, exhibiting a strong π−π∗ transition absorption band at approximately 350–385 nm.

-

Cis-State: Upon irradiation with UV light (e.g., 365 nm), the molecule undergoes a structural solid-to-liquid transition, isomerizing to the cis-state. This is analytically confirmed by a decrease in the π−π∗ band and a corresponding increase in the n−π∗ band near 450–465 nm [1]. Irradiation with visible light or applied thermal energy will efficiently revert the system to the trans-state.

References

-

Title: Light-induced bi-directional switching of thermal conductivity in azobenzene-doped liquid crystal mesophases Source: Journal of Materials Chemistry C (Royal Society of Chemistry) URL: [Link]

Sources

Comprehensive ¹H and ¹³C NMR Analysis of 4,4'-Bis(hexyloxy)-3-methylazobenzene: Structural Elucidation and Photoisomerization Dynamics

Executive Summary

4,4'-Bis(hexyloxy)-3-methylazobenzene is a highly functionalized photoresponsive molecule utilized in the development of liquid crystalline elastomers, molecular switches, and photopharmacology. The molecule consists of an azobenzene core flanked by two electron-donating hexyloxy chains, with a single symmetry-breaking methyl group at the 3-position of one phenyl ring.

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive analytical technique for characterizing this molecule. Because the azobenzene core undergoes reversible trans-to-cis (E/Z) photoisomerization upon exposure to specific wavelengths of light, NMR not only confirms the static chemical structure but also serves as a dynamic probe for quantifying photostationary states (PSS) and thermal relaxation kinetics[1]. This guide provides an in-depth, causality-driven breakdown of the ¹H and ¹³C NMR spectral assignments and the self-validating protocols required to analyze its photoisomerization.

Molecular Architecture & Causality in Spectral Dispersions

To accurately assign the NMR signals, one must understand the competing electronic and steric effects governing the molecule's microenvironment:

-

Magnetic Anisotropy of the Azo Group (-N=N-): The azo linkage is highly anisotropic and acts as a strong electron-withdrawing group via resonance. In the thermodynamically stable trans (E) isomer, the molecule is highly planar. Protons located ortho to the azo group are heavily deshielded by the π-electron cloud, pushing their chemical shifts significantly downfield (~7.70–7.90 ppm).

-

Mesomeric Effect of the Hexyloxy Groups (-O-R): The oxygen atoms of the hexyloxy chains donate electron density into the phenyl rings via a strong +M (resonance) effect. This shields the protons ortho to the alkoxy groups, pulling them upfield (~6.90–7.00 ppm)[2].

-

Steric Asymmetry from the 3-Methyl Group: The methyl group breaks the symmetry between the two phenyl rings.

-

Ring A (1-azo, 3-methyl, 4-hexyloxy): Exhibits an AMX-like spin system (H-2, H-5, H-6).

-

Ring B (1'-azo, 4'-hexyloxy): Exhibits a classic AA'BB' spin system (H-2'/6', H-3'/5'). The methyl group also introduces a slight steric clash that marginally twists Ring A out of perfect coplanarity, which subtly affects the activation energy required for thermal cis-to-trans relaxation.

-

Quantitative Spectral Assignments (Trans Isomer)

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for the trans isomer in CDCl₃ at 298 K.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Causality / Note |

| Ring B: H-2', H-6' | 7.85 | d | 8.8 | 2H | Deshielded by ortho azo group. |

| Ring A: H-6 | 7.75 | dd | 8.5, 2.0 | 1H | Deshielded by azo; coupled to H-5 and H-2. |

| Ring A: H-2 | 7.70 | d | 2.0 | 1H | Deshielded by azo; meta-coupling to H-6 only. |

| Ring B: H-3', H-5' | 6.95 | d | 8.8 | 2H | Shielded by ortho hexyloxy group (+M effect). |

| Ring A: H-5 | 6.90 | d | 8.5 | 1H | Shielded by ortho hexyloxy group. |

| O-CH₂ (Hexyloxy) | 4.00 – 4.05 | t | 6.5 | 4H | Deshielded by adjacent electronegative oxygen. |

| Ar-CH₃ (3-Methyl) | 2.25 | s | - | 3H | Distinct singlet due to aromatic ring attachment. |

| Bulk CH₂ (Hexyloxy) | 1.80, 1.45, 1.35 | m | - | 16H | Aliphatic chain backbone. |

| Terminal CH₃ | 0.90 | t | 7.0 | 6H | Terminal methyls of the hexyloxy chains. |

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

| Carbon Environment | Chemical Shift (δ, ppm) | Causality / Note |

| C-4' (Ring B, C-O) | ~161.0 | Highly deshielded by direct oxygen attachment. |

| C-4 (Ring A, C-O) | ~159.0 | Deshielded by oxygen; slightly shifted vs C-4' due to ortho methyl. |

| C-1, C-1' (C-N=N) | ~147.0, 147.5 | Deshielded by the azo linkage. |

| C-3 (Ring A, C-Me) | ~127.5 | Aromatic carbon bearing the methyl group. |

| C-2, C-6, C-2', C-6' | ~122.0 – 124.5 | Aromatic CH carbons ortho to the azo group. |

| C-5, C-3', C-5' | ~111.0 – 114.5 | Aromatic CH carbons ortho to the hexyloxy groups. |

| O-CH₂ (Hexyloxy) | ~68.5 | Aliphatic carbon directly bound to oxygen. |

| Bulk CH₂ (Hexyloxy) | 31.6, 29.3, 25.8, 22.6 | Standard linear alkyl chain dispersion. |

| Ar-CH₃ (3-Methyl) | ~16.5 | Aromatic methyl carbon. |

| Terminal CH₃ | ~14.1 | Aliphatic terminal methyl carbon. |

Photoisomerization Dynamics via NMR

Azobenzenes undergo a reversible trans-to-cis isomerization upon irradiation with UV light (typically 365 nm, exciting the π-π* transition) and revert to the trans state via visible light irradiation (typically 450 nm, exciting the n-π* transition) or thermal relaxation[1].

The NMR Anisotropy Shift: When 4,4'-Bis(hexyloxy)-3-methylazobenzene is converted to the cis (Z) isomer, the molecule adopts a bent, non-planar geometry. The two phenyl rings are forced into close proximity, causing them to partially face one another. Because aromatic rings possess a circulating π-electron cloud that generates an opposing local magnetic field (the shielding cone), the protons of Ring A are pushed into the shielding cone of Ring B, and vice versa.

Consequently, the ortho-azo protons (H-2, H-6, H-2', H-6'), which appear at ~7.70–7.90 ppm in the trans isomer, experience a dramatic upfield shift to ~6.80–7.10 ppm in the cis isomer[3]. This distinct separation of signals allows researchers to integrate the peaks and calculate the exact E/Z ratio at the photostationary state (PSS).

Self-Validating Experimental Protocol

To ensure data integrity and reproducibility, the following protocol establishes a closed-loop validation system for characterizing the molecule's photo-responsive behavior.

Phase 1: Dark State Baseline Acquisition

-

Sample Preparation: Dissolve 5.0 mg of 4,4'-Bis(hexyloxy)-3-methylazobenzene in 0.6 mL of CDCl₃ (containing 0.03% v/v TMS as an internal standard). Transfer to a high-quality 5 mm quartz NMR tube. Note: Quartz is required for optimal UV transmission during in situ irradiation.

-

Dark Adaptation: Keep the sample in complete darkness for 12 hours at room temperature to ensure 100% thermal relaxation to the trans state.

-

Baseline Acquisition: Acquire standard 1D ¹H, 1D ¹³C, and 2D COSY/HSQC spectra to validate the assignments in Tables 1 and 2.

Phase 2: In Situ Photoisomerization & PSS Determination

-

Irradiation: Insert a fiber-optic coupled 365 nm LED directly into the NMR probe (or irradiate the quartz tube ex situ immediately prior to insertion). Irradiate the sample for 10 minutes[1].

-

PSS Acquisition: Rapidly acquire a 1D ¹H NMR spectrum (using a minimal number of scans, e.g., 8 scans) to prevent thermal relaxation during acquisition.

-

Quantification: Integrate the isolated trans H-2'/6' doublet (~7.85 ppm) against the newly formed cis multiplet (~6.80-7.10 ppm) to determine the E/Z ratio at the photostationary state.

Phase 3: Thermal Relaxation Kinetics

-

Kinetic Array: Program the NMR spectrometer to acquire a 1D ¹H spectrum every 30 minutes for 24 hours while maintaining the probe temperature at exactly 298 K in the dark.

-

Data Processing: Plot the natural log of the cis isomer concentration over time. The slope of this linear plot yields the first-order rate constant ( k ) for the thermal cis-to-trans relaxation, validating the steric influence of the 3-methyl group on the transition state barrier.

Workflow Visualization

Workflow for in situ NMR characterization of azobenzene photoisomerization dynamics.

References

-

Structure-Correlation NMR Spectroscopy for Macromolecules Using Repeated Bidirectional Photoisomerization of Azobenzene. Analytical Chemistry - ACS Publications. URL:[Link]

-

Control over molecular motion using the cis–trans photoisomerization of the azo group. PMC - National Institutes of Health. URL:[Link]

-

Influence of inter- and intramolecular H-bonding on the mesomorphic and photoswitching behaviour of (E)-4-((4-(hexyloxy)phenyl)diazenyl). PMC - National Institutes of Health. URL:[Link]

Sources

HPLC purity assessment of 4,4'-Bis(hexyloxy)-3-methylazobenzene

The Analytical Crucible: HPLC Purity Assessment of 4,4'-Bis(hexyloxy)-3-methylazobenzene

Executive Summary

The chromatographic purity assessment of photochromic liquid crystals and molecular switches demands analytical strategies that transcend standard reversed-phase methodologies. 4,4'-Bis(hexyloxy)-3-methylazobenzene (CAS RN: 1440509-03-4) is a highly lipophilic azobenzene derivative widely utilized in advanced materials, requiring a stringent purity threshold of >95.0%. As a Senior Application Scientist, I have observed that traditional HPLC methods frequently fail when applied to this compound, yielding false impurity profiles due to on-column photoisomerization and poor solubility. This whitepaper details a self-validating, mechanistically grounded HPLC workflow designed to neutralize these physicochemical liabilities.

The Physicochemical Conundrum

To develop a robust method, we must first deconstruct the molecule’s structural causality:

-

Extreme Lipophilicity (The Hexyloxy Chains): The presence of two six-carbon alkoxy chains renders the molecule highly hydrophobic. Standard aqueous-organic mobile phases (e.g., 60:40 Water:Methanol) will cause the analyte to precipitate in the flow path or bind irreversibly to a standard C18 stationary phase.

-

Symmetry Breaking (The 3-Methyl Group): The asymmetric methyl group at the 3-position complicates the synthesis, often resulting in unmethylated or regioisomeric byproducts. The analytical method must possess sufficient selectivity to resolve these structurally similar impurities.

-

The Photoisomerization Artifact (The Azo Core): Azobenzene derivatives exist primarily as the thermodynamically stable trans (E) isomer. However, exposure to ambient laboratory lighting or the UV detector's flow cell induces a rapid π→π∗ transition, converting the molecule to the metastable cis (Z) isomer[1].

If this trans-to-cis conversion occurs dynamically during the chromatographic run, it manifests as peak splitting, severe tailing, or a raised baseline plateau. If it occurs in the autosampler, the cis isomer elutes as a distinct "ghost peak," artificially lowering the reported purity of the active trans compound.

Fig 1: Reversible photoisomerization pathway of azobenzene derivatives under actinic and thermal stimuli.

Chromatographic Strategy & Method Development

To engineer a method that is immune to these variables, every parameter must be selected with deliberate causality.

Stationary Phase: Beyond Hydrophobic Dispersion

A purely hydrophobic C18 column is inadequate for resolving the 3-methyl regioisomers from the main peak. Instead, a Phenyl-Hexyl or specialized low-silanol reversed-phase column[2] is mandated. The phenyl ring in the stationary phase engages in π−π stacking interactions with the electron-rich azobenzene core. This orthogonal selectivity is highly sensitive to steric hindrance; the 3-methyl group disrupts the planarity of the π−π interaction, ensuring baseline resolution from unmethylated impurities.

Mobile Phase: Non-Aqueous Reversed-Phase (NARP)

To overcome the extreme lipophilicity of the bis(hexyloxy) chains, we eliminate water from the strong-solvent phase. A gradient utilizing Acetonitrile and Isopropanol (IPA) ensures complete solvation of the analyte while maintaining a low enough viscosity at 40°C to prevent system overpressure.

Detection: The Isosbestic Imperative

The most critical failure point in azobenzene analysis is detection wavelength. The trans and cis isomers possess drastically different molar extinction coefficients ( ϵ ) at their respective λmax [1]. If purity is integrated at the trans maximum (e.g., 340 nm), any cis isomer formed via ambient light will show a weaker response, violating the mass balance and skewing the area percent.

The Solution: The detector must be set to the isosbestic point —the specific wavelength where the absorption spectra of the trans and cis isomers intersect ( ϵtrans=ϵcis ). For substituted alkoxy-azobenzenes, this typically occurs near 300 nm or in the visible region (e.g., ~529 nm depending on pH and exact substitution)[3]. Quantifying at the isosbestic point creates a self-validating system: the total integrated area remains strictly proportional to the total molar concentration, regardless of the isomer ratio.

Fig 2: Self-validating HPLC workflow designed to mitigate photoisomerization and lipophilicity.

Step-by-Step Experimental Protocol

Phase 1: Sample Preparation (Light Mitigation)

-

Environment: Perform all weighing and dilutions in a room equipped with yellow/amber safety lighting (blocking <500 nm wavelengths).

-

Diluent: Dissolve 10.0 mg of 4,4'-Bis(hexyloxy)-3-methylazobenzene in 10.0 mL of HPLC-grade Tetrahydrofuran (THF) to ensure complete dissolution.

-

Vials: Transfer the solution to amber actinic autosampler vials to block ambient UV penetration.

Phase 2: HPLC Execution

Execute the analysis using the optimized parameters detailed in Table 1. The autosampler must be chilled to 4°C. Causality: Thermal relaxation of the cis isomer back to the trans state is temperature-dependent[1]. Chilling the autosampler arrests this kinetic shift, locking the isomeric ratio during the queue time and ensuring reproducible injections.

| Parameter | Specification / Setting |

| Column | Phenyl-Hexyl, 150 x 4.6 mm, 3 µm |

| Column Temperature | 40°C (Improves mass transfer of bulky hexyloxy chains) |

| Autosampler Temp | 4°C (Arrests thermal isomerization kinetics) |

| Mobile Phase A | Water / Acetonitrile (10:90 v/v) + 0.1% Formic Acid |

| Mobile Phase B | Isopropanol (100%) |

| Gradient Program | 0-2 min: 0% B 2-10 min: 0% → 60% B 10-15 min: 60% B 15-16 min: 60% → 0% B |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 5 µL |

| Detection (DAD) | Isosbestic Point (e.g., 305 nm - Must be empirically confirmed via UV scan) |

Table 1: Optimized NARP-HPLC parameters for bis(alkoxy)azobenzene derivatives.

Phase 3: System Suitability and Self-Validation

To prove the method is trustworthy and unaffected by light-induced artifacts, perform the following validation step:

-

Inject the dark-prepared control sample. Record the total area of the trans peak.

-

Expose a secondary vial of the sample to a 365 nm UV lamp for 5 minutes to force the creation of the cis isomer.

-

Inject the UV-exposed sample.

-

Validation Criteria: The method is validated if the sum of the trans and cis peak areas in the exposed sample is within ±1.0% of the trans peak area from the dark control.

Quantitative Data Interpretation

When utilizing the π−π selectivity of the Phenyl-Hexyl column combined with isosbestic detection, the chromatographic profile will yield highly reproducible retention and response data, summarized below.

| Analyte / Impurity | Relative Retention Time (RRT) | Relative Response Factor (RRF) at Isosbestic Pt. |

| cis-4,4'-Bis(hexyloxy)-3-methylazobenzene | 0.85 | 1.00 |

| Unmethylated Impurity (Desmethyl) | 0.92 | 0.98 |

| trans-4,4'-Bis(hexyloxy)-3-methylazobenzene | 1.00 | 1.00 |

| Mono-hexyloxy intermediate | 0.65 | 1.15 |

Table 2: Expected chromatographic behavior. Note that at the isosbestic point, the RRF of the cis and trans isomers is identical (1.00), ensuring accurate mass balance.

By adhering to this protocol, researchers can confidently certify the purity of 4,4'-Bis(hexyloxy)-3-methylazobenzene, ensuring that downstream material performance is not compromised by analytical artifacts.

References

- "4,4'-Bis(hexyloxy)-3-methylazobenzene | 1440509-03-4", TCI Chemicals.

- "Azobenzene - Trans–cis isomerization", Wikipedia.

- "Water-Soluble Colorimetric Amino[bis(ethanesulfonate)] Azobenzene pH Indicators: A UV–Vis Absorption, DFT, and 1H–15N NMR Spectroscopy Study", ACS Publications.

- "Separation of Azobenzene on Newcrom R1 HPLC column", SIELC Technologies.

Sources

Mechanistic Dynamics and Phase-Transition Kinetics of 4,4'-Bis(hexyloxy)-3-methylazobenzene

Executive Summary

The rational design of photoresponsive materials relies on harnessing molecular-level conformational changes to drive macroscopic phase transitions. 4,4'-Bis(hexyloxy)-3-methylazobenzene (CAS: 1440509-03-4) represents a breakthrough in this domain, functioning as an optically controlled solid-to-liquid phase transition material. By undergoing a reversible trans-cis photoisomerization, this molecule acts as a non-contact, light-driven switch with profound implications for photo-controlled adhesives, soft robotics, and targeted drug delivery systems[1]. This technical guide deconstructs the quantum mechanical mechanisms, structural causality, and self-validating experimental protocols essential for characterizing its isomerization dynamics.

Molecular Architecture & The Causality of Symmetry Breaking

The unique macroscopic behavior of 4,4'-Bis(hexyloxy)-3-methylazobenzene is rooted in precise structural engineering. While standard 4,4'-disubstituted azobenzenes exhibit robust crystalline packing due to their C2h symmetry, this symmetry results in high melting points that prevent room-temperature liquefaction upon UV irradiation.

The introduction of a methyl group at the 3-position (meta-substitution) is the critical causal factor for its unique behavior[2].

-

Steric Disruption: The asymmetric methyl protrusion disrupts the tight π−π stacking and van der Waals interactions of the trans isomer's crystal lattice. This significantly lowers the lattice energy and the melting point ( Tm ) of the crystalline state.

-

Photochemical Melting: When irradiated with UV light, the molecule isomerizes from the linear trans geometry to the bent cis geometry. The V-shaped cis isomer possesses a higher dipole moment and profound steric bulk, completely preventing ordered crystallization at room temperature. Consequently, the localized accumulation of cis isomers depresses the mixture's melting point below ambient conditions, triggering a rapid, isothermal solid-to-liquid phase transition[3].

Quantum Mechanical Mechanism of Trans-Cis Isomerization

The photoisomerization of azobenzene derivatives has historically been debated between two primary pathways: Rotation (torsion around the N=N double bond) and Inversion (in-plane widening of the N-N-C angle)[4]. For 4,4'-Bis(hexyloxy)-3-methylazobenzene, the electronic nature of its substituents dictates the dominant pathway.

The Rotation-Dominated Pathway ( S1←S0 )

Quantum chemical calculations (e.g., CASSCF and DFT) reveal that electron-donating substituents at the para positions—such as the hexyloxy ( −OC6H13 ) groups—drastically alter the potential energy surface (PES)[5].

-

Barrier Elevation for Inversion: The electron-donating nature of the hexyloxy chains increases the activation energy barrier along the in-plane inversion pathway[5].

-

Barrierless Rotation: Upon excitation to the S1 ( n→π∗ ) state or rapid internal conversion from the S2 ( π→π∗ ) state, the molecule enters a nearly barrierless rotational channel[6].

-

Conical Intersection: As the N=N bond twists toward a 90° dihedral angle, the molecule passes through a conical intersection (CI) between the S1 and S0 states, facilitating ultrafast non-radiative decay into the bent cis ground state[4].

Thermal and Visible-Light Reversibility

The reverse cis-to-trans isomerization can be triggered by visible light (e.g., 532 nm) or thermal relaxation[7]. Unlike the forward photochemical reaction, pure thermal relaxation from the cis to trans state predominantly proceeds via an inversion mechanism or an inversion-assisted rotation, as the molecule seeks to minimize steric clashes while navigating the ground-state ( S0 ) energy landscape[8].

Visualizations of Kinetic Pathways

Caption: Macroscopic solid-to-liquid phase transition cycle driven by trans-cis photoisomerization.

Caption: Potential energy surface pathways detailing the rotation-dominated isomerization mechanism.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the characterization of this molecule must utilize orthogonal, self-validating techniques. The following protocols couple optical stimulation with real-time physical measurement.

Protocol 1: Photochemical Solid-to-Liquid Transition Profiling

Objective: Quantify the macroscopic phase transition kinetics using coupled optical and thermal analysis.

-

Step 1 (Sample Preparation): Dissolve 4,4'-Bis(hexyloxy)-3-methylazobenzene in spectroscopic-grade heptane at a concentration of 1.0% (w/v). Spin-cast the solution onto a clean glass substrate at 3000 rpm for 60 seconds to form a uniform thin film[3].

-

Step 2 (Solvent Evaporation): Anneal the film at 40°C under vacuum for 2 hours to remove residual heptane, yielding the highly ordered crystalline trans solid.

-

Step 3 (Optical Validation): Place the substrate under a Polarized Optical Microscope (POM). The trans solid will exhibit strong birefringence. Irradiate the viewing area with a 365 nm LED ( 100 mW/cm2 ). The self-validating proof of melting is the complete, real-time loss of birefringence as the ordered crystal transitions into an isotropic cis-rich liquid[2][3].

-

Step 4 (Thermal Validation): Concurrently run a sample in a Photo-Differential Scanning Calorimeter (Photo-DSC). Irradiate at 365 nm and record the endothermic heat flow, which provides the exact enthalpy of the photochemical melting process.

Protocol 2: Molecular Isomerization Kinetics via UV-Vis Spectroscopy

Objective: Track the electronic transitions and establish the photostationary state (PSS).

-

Step 1: Prepare a 1×10−5 M solution of the compound in toluene.

-

Step 2: Record a baseline UV-Vis spectrum. The trans isomer will display a strong π→π∗ absorption band at ~350 nm and a weak n→π∗ band at ~450 nm.

-

Step 3: Irradiate the quartz cuvette with 365 nm light. Take continuous spectra at 5-second intervals. The causality of isomerization is observed as the 350 nm peak rapidly depletes (hypochromic shift) while the 450 nm peak slightly increases, indicating the accumulation of the cis isomer.

-

Step 4: Once the spectra stabilize (indicating the PSS is reached), switch the irradiation source to 532 nm visible light. Monitor the recovery of the 350 nm peak to validate the complete reversibility of the molecular switch[7].

Quantitative Photophysical Profiles

The table below summarizes the divergent physical and quantum properties of the two isomeric states, highlighting the data that drives the macroscopic phase change.

| Property | Trans Isomer | Cis Isomer |

| Molecular Geometry | Linear / Planar | Bent / Non-planar |

| Dipole Moment | ~0 D (Pseudo-symmetric) | ~3.0 D (Highly polar) |

| Primary Absorption Band | ~350 nm ( π→π∗ ) | ~450 nm ( n→π∗ ) |

| Phase at 25°C | Crystalline Solid | Isotropic Liquid |

| Crystal Packing Efficiency | High ( π−π stacking) | Disrupted (Steric hindrance) |

| Isomerization Trigger | Visible Light (532 nm) / Heat | UV Light (365 nm) |

References

- "Photothermal and photochemical phase change actuators". Digitell Inc. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFxvcqoG44aOVtSpmFpO929CTk5cUQRIoYbQRq-hE9deu-PlgBv1dOSt5Vys_JTczFRSa6UsSnk4Tnwbf6aGTqGQTqnqa6P3mbT0JtKWdEJuwJ4497-XPpEHAubYBseFcYIeZ0xkV0sTMyWraVtITUZ5F2WqowJ1MrJ0selO9LdsTPR2G6HXYZsb12uZW49sl-Mzyr_UIv5]

- "Photo-Controlled Adhesives Based on Photoinduced Solid-to-Liquid Transition of an Azobenzene Compound". Thieme E-Books & E-Journals. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEixyaSjOXB-en7o_5girN8mI623BYhtukpIuAnnyg_qusEqlT4OTvouKSSdglaOSQL2o1OLxINPQXIsUzynrEPXadDXKHYqVQajAgrI2hG1MSQUfUXraOloFEi12QYF8NCfS1cxZZWsq9zxSZVsvQXbuzDpD6YMre_FXNVVEosnSi7FqGNt4BHEX93PA==]

- "4,4'-Bis(hexyloxy)-3-methylazobenzene 1440509-03-4". Tokyo Chemical Industry. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEcCO2g9Anog9Cl7epnR1XnGf-JLq4mYEWlRXtFX36NJ4vPKsGgBEetYv3S0vaJLNUFhK1cWq12dS0onl38BLnqo0RJFtUrumAgNULbWXUXIxm2JvxWvJb09WLp60bv5m9LAXkPxw==]

- "Light-induced bi-directional switching of thermal conductivity in azobenzene-doped liquid crystal mesophases". ResearchGate. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFIM-PLxDIb-7Penndeiw-Lq9R73f4BsoOQuJGzIItoRiUcsRqVOz2trZ1b9A0qfpNotIFD4AWGy7Js8M85t4_Uure-5iCQWhoRN85UzvtmRL-nfyZrBP3VQK3xaCYX8ubttXYa1eARfiP_TnvzgJ7udiii0Z7bbfJSWDYEKrTt4oTnwOHVVdO0c15mbPFkBw-ldZZr9zaP8PbxZljuzC7-SvaEPBmpjY-4lBP_1AxOUrwGp8I7f6npHXqDVDxgN1VZKFs=]

- "A New Trans-to-Cis Photoisomerization Mechanism of Azobenzene on the S1(n,π*) Surface". National Yang Ming Chiao Tung University. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGNk0Enq8YqgeQSrake9YqC7MZshgEyMMm1lbXHWy7jITYLi0Mg92pww4wlkvuYbGU7lM0jaOXn8ZwsKLDYBAe1B6FOlsjYS4KlF_77fu326ly-SnT-WidNNxjFo5KQtcgqTsxJz1LbB571a_EkfcNE2uQCnwyoewXz4SqP5RZd7A==]

- "Theoretical Study of the Isomerization Mechanism of Azobenzene and Disubstituted Azobenzene Derivatives". American Chemical Society. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHqWXhOfndsxT_8FVxQRUrfBcRCsSrN_SNkdPiKT0FOBuZwAjBC-yBHx1R1ln5Lb5irDbA6mrx2uvnIf6mD8e6s0FC_HLfTDLfuWGZVOUntDMxPX-85K4VQwERsmixnNBxiZuxZW4Zghg==]

- "Photoisomerization of azobenzene from first-principles constrained density-functional calculations". AIP Publishing. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQUuwUJU_kprDkojB_9tXoqJ3hODDhdolGIEWaLb3lSgyXn4TUczDydNXwls-TbJ2lROGwDwpwrhrN3LbkDolGLx9KmQa0hgfqLmEOCrs2sHK5cUjx9PJ9pLqGE2zMK9MEpD41PI9-N7aVPF9z4o3RD0n6RDiJ32KPYqadHigUXP8hZiNrS8vQphNcLEqTuuAUHA5qwVxLFpaUEYZkDQ==]

- "Mechanism of cis to trans isomerization of azobenzene and response to external load". arXiv. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQETPvzZOwG9enX-fk-rEEeMskhNFeuz6WdUKCkaOUxA5Bs-GU2_hITwz-WUOMLCfgcbh05UlKzi5RSPTDGWR3ry59ScmuUW2TOR3zFRjK_pWDZmPvqp_q6-8Q==]

- "Photo-triggered enzymatic degradation of biodegradable polymers". RSC Publishing. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH12_qoV8RPP2gnKG9B3MbWlwsDeMRlGL5iBg0nURnOuOJ9yae0dSwxC5nzGkiNWdHgVXh6BZX8W3kSNXa0kA_Zp4v86saSAYQuaV6R3pob0KCVxAh1ORfoYF2gcd8DxA9mJ2-YQTp_Df6B_npjEhctHO8JoQv1Z_g=]

Sources

- 1. Thieme E-Journals - Organic Materials / Abstract [thieme-connect.com]

- 2. researchgate.net [researchgate.net]

- 3. Photo-triggered enzymatic degradation of biodegradable polymers - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10598C [pubs.rsc.org]

- 4. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.aip.org [pubs.aip.org]

- 7. Photothermal and photochemical phase change actuators - American Chemical Society [acs.digitellinc.com]

- 8. arxiv.org [arxiv.org]

The Solvation Dynamics of 4,4'-Bis(hexyloxy)-3-methylazobenzene: A Technical Guide for Advanced Formulations

As formulation scientists and materials researchers, we cannot treat photochromic molecules like static active pharmaceutical ingredients (APIs). The solubility of an azobenzene derivative is not a single, immutable number; rather, it is a dynamic state dependent on the photostationary equilibrium of the system.

This whitepaper provides an in-depth technical analysis of the solubility profile of 4,4'-Bis(hexyloxy)-3-methylazobenzene (CAS: 1440509-03-4). By examining the causality between its molecular structure, its photoisomerization states, and its thermodynamic interactions with organic solvents, we establish a robust, self-validating methodology for accurately quantifying its solubility.

Mechanistic Principles of Solvation

The Role of Hexyloxy Chains and Desymmetrization

The parent azobenzene molecule exhibits poor solubility in many aliphatic and moderately polar solvents due to its rigid, planar structure and strong π−π stacking interactions in the crystal lattice. However, the structural modifications in 4,4'-Bis(hexyloxy)-3-methylazobenzene fundamentally alter its thermodynamic profile (1)[1].

-

Lipophilic Anchoring: The two hexyloxy (-O-C6H13) chains act as flexible, lipophilic anchors. These chains drastically increase the entropy of mixing ( ΔSmix ) when introduced to non-polar organic solvents, driving the free energy of solvation ( ΔGsolv ) into favorable negative territory.

-

Symmetry Breaking: The introduction of a methyl group at the 3-position breaks the C2v symmetry of the molecule. This desymmetrization disrupts perfect crystal lattice packing, thereby significantly lowering the enthalpy of fusion ( ΔHfus ). Consequently, the thermodynamic barrier to dissolution is reduced, yielding exceptionally high solubility in solvents like toluene (2)[2].

Photoisomerization and Dipole Moment Shifts

Azobenzenes undergo a reversible trans-to-cis photoisomerization upon exposure to UV light[3]. The trans ( E ) isomer is highly planar with a net dipole moment approaching zero, making it highly compatible with non-polar solvents. Conversely, the cis ( Z ) isomer adopts a non-planar, bent conformation, resulting in a pronounced dipole moment (typically ~3.0 D) (4)[4]. This drastic shift in polarity alters the Hildebrand solubility parameter, often decreasing solubility in strictly non-polar alkanes while increasing affinity for polar aprotic solvents.

Fig 1: Photoisomerization of 4,4'-Bis(hexyloxy)-3-methylazobenzene and its effect on solvation.

Quantitative Solubility Profile

Based on empirical data for hexyloxy-functionalized azobenzenes and specific vendor specifications (), the thermodynamic solubility of the pure trans-isomer at 25 °C is summarized below.

| Solvent | Dielectric Constant ( ε ) | Estimated Solubility (mg/mL) | Primary Solvation Mechanism |

| Toluene | 2.38 | > 50.0 | Strong π−π stacking and dispersion forces with hexyloxy chains. |

| Dichloromethane (DCM) | 8.93 | > 100.0 | Favorable dipole-induced dipole interactions; excellent universal solvent. |

| Tetrahydrofuran (THF) | 7.58 | > 80.0 | Favorable ether-oxygen interactions with the molecular core. |

| Hexane | 1.89 | ~ 20.0 | Hydrophobic interactions driven entirely by the flexible alkyl chains. |

| Ethanol | 24.50 | < 5.0 | Poor affinity; protic solvent network is repelled by the lipophilic core. |

Self-Validating Experimental Protocol for Solubility Determination

When measuring the solubility of photochromic compounds, the greatest source of systemic error is ambient light. Standard laboratory fluorescent or LED lighting emits sufficient UV/blue wavelengths to trigger partial trans-to-cis conversion (5)[5]. Because the cis and trans isomers possess different solubility limits, measuring a mixed photostationary state yields a thermodynamically meaningless value.

To solve this, the following protocol mandates actinic (red) light conditions and incorporates an HPLC feedback loop . By integrating this validation step directly into the workflow, the protocol ceases to be a mere sequence of instructions and becomes a self-validating system. If light contamination occurs, the system detects its own failure before erroneous data is recorded.

Fig 2: Self-validating workflow for determining thermodynamic solubility of the trans-isomer.

Step-by-Step Methodology

Step 1: Actinic Sample Preparation

-

Action: Conduct all weighing and solvent dispensing in a dark room illuminated only by >600 nm red light.

-

Causality: Red light lacks the photonic energy required to excite the π−π∗ or n−π∗ transitions of the azobenzene core, ensuring the compound remains 100% in its thermodynamic trans state.

Step 2: Isothermal Equilibration

-

Action: Add an excess amount of 4,4'-Bis(hexyloxy)-3-methylazobenzene (e.g., 150 mg) to 1.0 mL of the target solvent (e.g., Toluene) in an amber glass vial. Seal tightly with a PTFE-lined cap. Stir magnetically at 500 RPM at exactly 25.0 ± 0.1 °C for 24 hours.

-

Causality: 24 hours of vigorous stirring ensures complete saturation and thermodynamic equilibrium between the solid crystal lattice and the solvated molecules.

Step 3: Phase Separation

-

Action: Transfer the suspension to an opaque microcentrifuge tube. Centrifuge at 10,000 x g for 15 minutes at 25 °C.

-

Causality: Centrifugation is preferred over syringe filtration for highly lipophilic compounds, as filters can inadvertently adsorb the compound or introduce extractable impurities that skew UV-Vis quantification.

Step 4: Quantification (UV-Vis Spectroscopy)

-

Action: Carefully extract 10.0 μ L of the saturated supernatant and dilute it into 10.0 mL of the same solvent (1:1000 dilution). Measure the absorbance at the π−π∗ transition peak ( λmax≈350−360 nm). Calculate concentration using a pre-established Beer-Lambert calibration curve.

Step 5: Internal Validation (The Feedback Loop)

-

Action: Immediately inject a 5.0 μ L aliquot of the diluted supernatant into an HPLC system (C18 column, Isocratic Acetonitrile/Water). Monitor at the isosbestic point.

-

Causality: This step proves the integrity of the entire experiment. If the chromatogram reveals a cis-isomer peak exceeding 5% of the total area, it proves that light contamination breached the amber vials or occurred during transfer. The protocol invalidates itself, and the solubility data must be discarded and repeated under stricter environmental controls.

References

-

Title: 4,4'-Bis(hexyloxy)-3-methylazobenzene | C25H36N2O2 | CID 102341608 Source: PubChem (NIH) URL: [Link]

-

Title: Solvatochromism and cis–trans isomerism in azobenzene derivatives Source: Spectroscopy@IKU URL: [Link]

-

Title: Electrochemistry of Azobenzenes and Its Potential for Energy Storage Source: PMC - NIH URL: [Link]

-

Title: Transient UV-vis absorption spectra of dilute azobenzene dye aqueous solutions Source: ResearchGate URL: [Link]

-

Title: Photomodulation of Two-Dimensional Self-Assembly of Azobenzene–Hexa-peri-hexabenzocoronene–Azobenzene Triads Source: Chemistry of Materials (ACS Publications) URL: [Link]

Sources

- 1. 4,4'-Bis(hexyloxy)-3-methylazobenzene | C25H36N2O2 | CID 102341608 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. spectroscopy.iku.edu.tr [spectroscopy.iku.edu.tr]

- 4. Electrochemistry of Azobenzenes and Its Potential for Energy Storage - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

molecular structure and conformation of 4,4'-Bis(hexyloxy)-3-methylazobenzene

Molecular Structure, Conformation, and Photomechanical Properties of 4,4'-Bis(hexyloxy)-3-methylazobenzene: A Comprehensive Technical Guide

Prologue: The Paradigm of Photomechanical Molecules

In the landscape of smart materials and photopharmacology, the ability to control macroscopic physical states through microscopic molecular switches represents a frontier of targeted delivery and actuation. As a Senior Application Scientist, I frequently evaluate photochromic systems for their efficiency, fatigue resistance, and thermodynamic profiles. Among these, 4,4'-Bis(hexyloxy)-3-methylazobenzene (CAS: 1440509-03-4) stands out as a highly engineered molecule capable of a remarkable photoinduced solid-to-liquid transition (photomelting)[1].

This guide deconstructs the structural rationale behind this specific azobenzene derivative, detailing the causality of its conformational dynamics, and provides self-validating protocols for characterizing its photomechanical properties in drug development and materials science.

Architectural Deconstruction and Conformational Dynamics

The unique behavior of 4,4'-Bis(hexyloxy)-3-methylazobenzene is not accidental; it is the result of precise molecular engineering. The molecule consists of three critical functional domains, each serving a distinct thermodynamic purpose:

1. The Azobenzene Core (The Engine) At its center lies the diazene ( −N=N− ) linkage, which undergoes a reversible E→Z (trans-to-cis) isomerization upon photon absorption. The planar trans-isomer is thermodynamically stable and packs efficiently into a crystalline solid. Upon irradiation with UV light (~350–365 nm), the molecule is excited to the π→π∗ state, triggering a non-radiative decay into the bent, sterically hindered cis-conformation[2].

2. The 4,4'-Bis(hexyloxy) Substituents (The Flexors) The addition of two six-carbon alkoxy chains at the para positions serves a dual purpose. Electronically, these auxochromes act as electron-donating groups, red-shifting the absorption spectrum and increasing the molar extinction coefficient. Thermodynamically, the flexible alkyl chains lower the overall melting point of the crystalline lattice compared to unsubstituted azobenzene, poising the material on the edge of a phase transition at room temperature[3].

3. The Critical 3-Methyl Substitution (The Disruptor) The masterstroke of this molecule's design is the asymmetric methyl group at the 3-position (meta to the azo linkage). In my experience, highly symmetric bis-alkoxy azobenzenes often exhibit π−π stacking so robust that photochemical energy cannot overcome the enthalpy of fusion ( ΔHfus ). The introduction of the asymmetric 3-methyl group deliberately frustrates this packing, weakening the π−π interactions and H-aggregation[4]. Furthermore, meta-methyl substitution finely adjusts the photoisomerization behavior, increasing the thermal lifetime of the cis-isomer without the severe steric clashes associated with ortho-substitutions[5].

Quantitative Physicochemical Profile

To facilitate rapid comparison and experimental design, the core quantitative data for 4,4'-Bis(hexyloxy)-3-methylazobenzene is summarized below.

| Property | Value / Characteristic | Causal Implication for Experimental Design |

| CAS Number | 1440509-03-4 | Industry-standard identifier for procurement and regulatory documentation[1]. |

| Molecular Formula | C25H36N2O2 | Extended alkyl chains provide necessary van der Waals flexibility for mesomorphic behavior[6]. |

| Molecular Weight | 396.58 g/mol | Optimal mass-to-volume ratio for low-temperature phase transitions[7]. |

| Trans-Isomer λmax | ~350 - 365 nm | π→π∗ transition; dictates the use of UVA cold-LED sources for activation[4]. |

| Cis-Isomer λmax | ~430 - 450 nm | n→π∗ transition; allows for visible-light driven thermal reversion[2]. |

| Phase Transition | Solid ⇌ Liquid | Isothermal melting driven purely by the disruption of the crystal lattice[4]. |

Mechanistic Dynamics: The Solid-to-Liquid Phase Transition

The phenomenon of photomelting in 4,4'-Bis(hexyloxy)-3-methylazobenzene is a macroscopic manifestation of microscopic structural chaos. When the highly ordered, solid trans-isomer is irradiated, the resulting cis-isomers act as molecular impurities. The bent geometry of the cis-state requires a larger free volume, which physically pushes apart neighboring molecules, collapsing the crystal lattice and resulting in an isothermal phase transition into an isotropic liquid[4].

Mechanism of photoinduced solid-to-liquid transition via trans-cis isomerization.

Self-Validating Analytical Workflows

A common pitfall in photomechanical characterization is the conflation of photothermal heating (melting due to light-induced heat) with true photochemical isomerization. To ensure scientific integrity, the following protocols are designed as self-validating systems.

Self-validating experimental workflow for characterizing azobenzene photokinetics.

Protocol 1: Isothermal Photomelting Characterization

Objective: To quantify the solid-to-liquid transition kinetics while ruling out thermal artifacts.

-

Sample Preparation: Spin-coat a 5 wt% solution of 4,4'-Bis(hexyloxy)-3-methylazobenzene (in chloroform) onto a quartz substrate. Causality: Spin-coating ensures a uniform, optically thin film (<1 μ m), which is critical because azobenzenes act as their own inner filters; thick samples will only melt at the surface.

-

Baseline Profiling: Place the substrate under a Polarized Optical Microscope (POM) equipped with a cross-polarizer. The crystalline trans-state will exhibit strong birefringence.

-

In-situ UV Irradiation: Irradiate the sample using a 365 nm LED coupled with a Peltier-cooled stage set strictly to 20 °C. Causality: The cooling stage acts as a heat sink. If the sample loses birefringence and turns into an isotropic dark liquid under these conditions, the transition is definitively photochemical, not photothermal.

-

Validation Checkpoint (Reversibility): Irradiate the liquid melt with 450 nm visible light. The immediate return of birefringence confirms the structural integrity of the molecule and rules out UV-induced degradation.

Protocol 2: Kinetic Analysis of Thermal Reversion

Objective: To determine the half-life of the cis-isomer, a critical metric for drug-release timing.

-

Solvation: Dissolve the compound in spectroscopic-grade tetrahydrofuran (THF) to a concentration of 10−5 M.

-

Excitation: Irradiate the cuvette with 365 nm light until the photostationary state (PSS) is reached (indicated by a plateau in the π→π∗ absorbance drop at ~355 nm).

-

Thermal Tracking: Transfer the cuvette to a dark, temperature-controlled UV-Vis spectrophotometer. Record the absorbance at 355 nm every 5 minutes.

-

Validation Checkpoint (Isosbestic Point): Plot the overlaid spectra. The presence of a sharp isosbestic point (a specific wavelength where absorbance remains constant) validates that the system is undergoing a clean, two-state cis → trans transition without side reactions or aggregation.

Translational Applications in Drug Development

In the realm of targeted therapeutics, spatiotemporal control over Active Pharmaceutical Ingredient (API) release is a primary objective. 4,4'-Bis(hexyloxy)-3-methylazobenzene offers a unique mechanism for light-gated drug depots.

By formulating an API within a crystalline matrix of this azobenzene derivative, the drug is effectively locked in a solid state with near-zero diffusion. Upon reaching the target tissue, localized UV or two-photon near-infrared (NIR) irradiation triggers the solid-to-liquid transition of the matrix[4]. The localized melting increases the diffusion coefficient of the API by several orders of magnitude, resulting in a rapid, burst release. Subsequent irradiation with visible light resolidifies the matrix, halting the release and creating a highly controllable, pulsatile dosing regimen.

References

-

National Center for Biotechnology Information. "4,4'-Bis(hexyloxy)-3-methylazobenzene - PubChem". PubChem. Available at:[Link][3]

-

ACS Publications. "Visible-Light-Photomeltable Azobenzenes as Solar Thermal Fuels". Chemistry of Materials. Available at:[Link][5]

Sources

- 1. 4,4'-Bis(hexyloxy)-3-methylazobenzene | 1440509-03-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. SID 354334718 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. thieme-connect.com [thieme-connect.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. CAS 1440509-03-4 4,4'-Bis(hexyloxy)-3-methylazobenzene 1440509034 | Chemical e-data Search [en.chem-edata.com]

- 7. CAS: 1440509-03-4 | CymitQuimica [cymitquimica.com]

Introduction: The Photophysical Bottleneck of Native Azobenzene

Advanced Photophysical Profiling of Substituted Azobenzenes: A Technical Guide for Photopharmacology and Materials Science

The azobenzene scaffold is the prototypical molecular photoswitch, undergoing reversible trans-to-cis isomerization upon light absorption. However, unsubstituted azobenzene suffers from critical limitations for advanced applications such as photopharmacology: its primary π→π∗ transition requires high-energy ultraviolet (UV) light (~320 nm), which suffers from poor tissue penetration and induces phototoxicity. Furthermore, the n→π∗ absorption bands of the trans and cis isomers heavily overlap near 440 nm, preventing the achievement of a 100% quantitative photostationary state (PSS).

To overcome these bottlenecks, precise structural engineering of the azobenzene core is required. By manipulating the electronic and steric environment of the diazene bond, researchers can independently tune the absorption maximum ( λmax ), the thermal half-life ( t1/2 ) of the metastable cis-isomer, and the quantum yield of isomerization.

Structural Modifications and Photophysical Causality

The rational design of substituted azobenzenes relies on understanding how specific functional groups perturb the molecular orbital energies (HOMO/LUMO) and the steric strain of the isomers.

-

Ortho-Halogenation (e.g., dfdc-Azobenzenes): Substituting the ortho-positions with halogens (such as the di-ortho-fluoro-di-ortho-chloro, or "dfdc" motif) introduces both electron-withdrawing effects and steric bulk. The electronegative halogens lower the energy of the non-bonding ( n ) orbital, while the steric clash in the cis-conformation forces the phenyl rings out of planarity. This structural decoupling effectively separates the n→π∗ transition bands of the trans and cis isomers, allowing for near-quantitative bidirectional switching using visible and deep-red light .

-

Push-Pull Systems (e.g., Disperse Red 1): Incorporating a strong electron donor (e.g., an amine) on one phenyl ring and a strong electron acceptor (e.g., a nitro group) on the other creates a "push-pull" system. This induces a strong charge-transfer (CT) character, drastically lowering the energy of the π→π∗ transition and red-shifting the absorption into the visible spectrum (~475 nm). Causality: The CT state weakens the N=N double bond character in the excited state, which drastically lowers the rotational barrier for thermal reversion, reducing the cis-isomer half-life from days to mere milliseconds .

-

Heteroaryl Azoarenes (e.g., Hemi-azothiophenes): Replacing one or both phenyl rings with five-membered heterocycles (like thiophene or pyrazole) alters the cross-conjugation of the system. Computational workflows have demonstrated that extending π -conjugation through methoxy-substituted thiophenes can simultaneously red-shift the trans-isomer λmax while maintaining an exceptionally long t1/2 (up to hundreds of years), breaking the traditional inverse relationship between wavelength and thermal stability .

Quantitative Photophysical Data

The following table summarizes the photophysical properties of key azobenzene classes, illustrating the macroscopic effects of the structural modifications described above.

| Compound Class | Representative Example | λmax (trans) | λmax (cis) | Thermal Half-life ( t1/2 ) | Primary Relaxation Mechanism |

| Unsubstituted | Azobenzene | 320 nm ( π→π∗ ) | 440 nm ( n→π∗ ) | ~2 days | Inversion / Rotation |

| Ortho-Halogenated | dfdc-Azobenzene | ~310 nm, 450 nm | ~410 nm | Days to Weeks | Inversion |

| Push-Pull | Disperse Red 1 (DR1) | ~475 nm (CT band) | Overlapping | Milliseconds | Rotation |

| Heteroaryl | Hemi-azothiophene | 360–428 nm | Separated | Up to 279 years | Inversion |

Mechanistic Pathways of Photoisomerization

The photoisomerization of azobenzene is an ultrafast process that navigates complex potential energy surfaces. Upon excitation to the S2 ( π→π∗ ) state, the molecule undergoes sub-picosecond internal conversion to the S1 ( n→π∗ ) state. From S1 , the molecule reaches a conical intersection via either out-of-plane rotation around the N=N bond or in-plane inversion of the N-C-C angle, ultimately relaxing to the S0 ground state of either the trans or cis isomer .

Kinetic diagram of azobenzene photoisomerization pathways via excited states.

Experimental Methodologies

To rigorously characterize these photophysical properties, standardized and self-validating experimental workflows must be employed.

Protocol 1: Femtosecond Transient Absorption Spectroscopy (TAS)

Purpose: To map the ultrafast excited-state dynamics (e.g., S2→S1 internal conversion) and determine the lifetime of transient intermediates.

-

Step 1: Sample Preparation & Baseline Validation: Dissolve the azobenzene derivative in a spectroscopic-grade, non-coordinating solvent (e.g., hexane or acetonitrile) to an Optical Density (OD) of ~0.3–0.5 at the pump wavelength. Causality: Non-coordinating solvents are chosen to prevent intermolecular hydrogen bonding from artificially altering the rotational barriers of the excited state.

-

Step 2: Pump-Probe Configuration: Utilize an Optical Parametric Amplifier (OPA) to generate femtosecond pump pulses tuned precisely to the λmax of the trans-isomer. Generate a broadband white-light continuum probe pulse using a sapphire crystal. Causality: A broadband probe is strictly required to simultaneously monitor the Ground State Bleach (GSB) and Excited State Absorption (ESA), ensuring that the decay of one species directly correlates with the rise of another.

-

Step 3: Data Acquisition & Self-Validation: Record differential absorption ( ΔA ) spectra across varying delay times (fs to ps). Validation Checkpoint: The transient spectra must exhibit a clear isosbestic point over time. The presence of an isosbestic point self-validates the experiment by confirming a clean A→B kinetic transition without the formation of photodegradation byproducts.

-

Step 4: Kinetic Global Analysis: Fit the ΔA matrix using a sequential kinetic model to extract the time constants ( τ1 for internal conversion, τ2 for isomerization/relaxation, and τ3 for vibrational cooling) .

Protocol 2: Photostationary State (PSS) and Thermal Half-Life ( t1/2 ) Determination

Purpose: To quantify the maximum achievable switching efficiency and the thermodynamic stability of the cis-isomer.

-

Step 1: Dark Adaptation: Incubate the sample in the dark at 25°C until UV-Vis or 1 H NMR confirms >99% trans-isomer. Causality: Establishing a pure thermodynamic minimum is required to serve as an absolute baseline for integration.

-

Step 2: Irradiation to PSS: Irradiate the sample using a narrow-band LED source corresponding to the n→π∗ or π→π∗ transition. Continue irradiation until consecutive UV-Vis spectra superimpose perfectly. Validation Checkpoint: The spectral evolution must pass through a sharp isosbestic point. Any baseline drift indicates sample degradation rather than clean isomerization.

-

Step 3: Absolute Quantification via NMR: Immediately transfer the PSS sample to an NMR spectrometer. Integrate the distinct ortho-proton signals of the trans and cis isomers. Causality: While UV-Vis is highly sensitive, 1 H NMR is chosen for exact PSS quantification because the integration of proton signals provides an absolute molar ratio that is completely independent of fluctuating extinction coefficients .

-

Step 4: Thermal Reversion Kinetics: Store the PSS sample in the dark at a constant temperature. Monitor the recovery of the trans-isomer λmax peak via UV-Vis over time. Fit the absorbance recovery curve to a first-order exponential decay model to calculate the half-life: t1/2=ln(2)/k .

References

-

Lützel, K., et al. "A Platform for the Development of Highly Red-Shifted Azobenzene-Based Optical Tools." Angewandte Chemie International Edition, 2025.[Link]

-

Adrion, D. M., & Lopez, S. A. "Design rules for optimization of photophysical and kinetic properties of azoarene photoswitches." Organic & Biomolecular Chemistry, 2023.[Link]

-

Bahrenburg, J., et al. "Sequential photoisomerisation dynamics of the push–pull azobenzene Disperse Red 1." Photochemical & Photobiological Sciences, 2012.[Link]

-

Lednev, I. K., et al. "Femtosecond Time-Resolved UV−Visible Absorption Spectroscopy of trans-Azobenzene in Solution." The Journal of Physical Chemistry, 1996.[Link]

The Impact of Methylation on Azobenzene Photoswitches: A Technical Guide for Photopharmacology

Executive Summary

Azobenzenes are the foundational molecular photoswitches in photopharmacology, enabling the spatiotemporal control of biological targets via light-induced trans-cis isomerization. However, the parent azobenzene scaffold suffers from critical limitations for in vivo applications: it requires highly scattering and phototoxic ultraviolet (UV) light for isomerization, and its azo bond is rapidly reduced by intracellular thiols like glutathione (GSH).

Strategic structural modifications—specifically the introduction of methyl groups at the ortho positions—fundamentally rewrite the photophysical and chemical properties of the azobenzene core. As a Senior Application Scientist, I have compiled this technical guide to elucidate the mechanistic causality behind methylation, detailing how steric twisting, symmetry breaking, and multi-state reactivity pathways enable red-shifted absorption, tunable thermal half-lives, and enhanced biological stability.

Mechanistic Foundations: The Structural and Electronic Effects of Methylation

To understand the impact of methylation, we must analyze the photophysics of the parent azobenzene. Unsubstituted trans-azobenzene is a planar molecule. Because of this high symmetry (C2h point group), its lowest energy n→π∗ transition is symmetry-forbidden, resulting in a very weak absorption band in the visible region (~440 nm)[1]. Consequently, efficient trans-to-cis isomerization requires excitation of the allowed π→π∗ transition using UV light (~320 nm)[1].

Steric Twist and Symmetry Breaking

Introducing methyl groups at the ortho positions (e.g., tetra-ortho-methylated azobenzenes) creates severe steric repulsion between the bulky methyl substituents and the lone pairs of the azo nitrogen atoms. To alleviate this steric clash, the phenyl rings are forced to rotate out of coplanarity with the azo group, resulting in a highly twisted ground-state geometry for the trans-isomer[2][3].

The Causality: This forced deviation from planarity breaks the molecular symmetry. The previously forbidden n→π∗ transition becomes partially allowed, leading to a significant increase in its molar absorptivity and a bathochromic (red) shift. This structural distortion effectively separates the n→π∗ absorption bands of the trans and cis isomers, allowing for bidirectional photoswitching using visible or even red light, entirely bypassing the need for UV excitation[4][5].

Modulation of Thermal Half-Life via Multi-State Reactivity

The thermal relaxation of the metastable cis-isomer back to the trans-state dictates the "on-time" of a photopharmaceutical drug[6]. Methylation profoundly impacts this kinetic parameter. While simple push-pull systems drastically shorten the half-life by destabilizing the cis-state[1][7], ortho-methylation introduces complex thermodynamic behavior.

Recent computational and kinetic studies on di-ortho-methylated azobenzenes have revealed anomalous activation entropies. This is directly attributed to a multi-state rotation mechanism[8]. Rather than a simple ground-state inversion or rotation, the thermal relaxation of these methylated derivatives involves intersystem crossing into a triplet excited state during the rotational pathway[8][9]. By tuning the number and position of methyl groups, researchers can engineer the energy barrier of this triplet-mediated pathway, yielding thermal half-lives that range from seconds (for rapid ion channel modulation) to several days (for sustained receptor activation)[9][10].

Mechanistic pathway of trans-cis isomerization highlighting the effects of ortho-methylation.

Photopharmacological Advantages of Methylation

For drug development professionals, the transition from in vitro proof-of-concept to in vivo efficacy hinges on two factors: tissue penetration and metabolic stability.

-

Deep Tissue Penetration: Biological tissues strongly absorb and scatter light below 600 nm. The symmetry-breaking effect of tetra-ortho-methylation pushes the absorption profile of the azobenzene into the "bio-optical window" (650–900 nm)[4][10].

-

Resistance to Glutathione (GSH) Reduction: In the cellular environment, azobenzenes are highly susceptible to reduction by GSH (present at concentrations up to 10 mM), which irreversibly degrades the photoswitch into a non-responsive hydrazobenzene[4]. Ortho-methyl groups act as a physical barricade. This steric shielding prevents the nucleophilic attack of the thiolate anion on the N=N double bond, granting the photoswitch exceptional stability in whole blood and intracellular matrices[4][11].

Quantitative Data Summary

The following table synthesizes the photophysical shifts induced by varying degrees of substitution compared to the parent azobenzene scaffold.

| Compound Scaffold | Abs Max (Trans) | Abs Max (Cis) | Typical Thermal Half-Life (Cis) | GSH Stability (In Vivo Viability) |

| Parent Azobenzene | ~320 nm ( π→π∗ ) | ~440 nm ( n→π∗ ) | ~2 days | Poor (Rapidly reduced) |

| Di-ortho-methyl Azobenzene | ~330 nm | ~440 nm | Hours | Moderate |

| Tetra-ortho-methyl Azobenzene | ~400 nm (Enhanced n→π∗ ) | ~450 nm | Tunable (Minutes to Days) | Excellent (Sterically shielded) |

| Tetra-ortho-methoxy Azobenzene * | ~530 nm | ~460 nm | ~2.4 days | Excellent |

*Included as a structural benchmark for extreme red-shifting via electron-donating ortho-substituents[11][12].

Experimental Workflows & Protocols

To ensure scientific integrity, the characterization of methylated azobenzenes must follow self-validating protocols. Below are the standardized methodologies for evaluating photoswitching efficacy and biological stability.

Standardized experimental workflow for validating methylated azobenzene photoswitches.

Protocol 1: Determination of Photostationary State (PSS) and Thermal Half-Life

Rationale: UV-Vis alone cannot definitively quantify the Z/E ratio due to overlapping absorption bands. NMR cross-validation is mandatory.

-

Dark Adaptation: Dissolve the methylated azobenzene in a biologically relevant solvent (e.g., DMSO/PBS mixture) to a concentration of 50 µM. Incubate in total darkness at 25 °C for 24 hours to ensure 100% thermal relaxation to the trans-isomer.

-

Baseline UV-Vis: Record the dark-adapted absorption spectrum to identify the λmax of the twisted trans-isomer.

-

Irradiation to PSS: Irradiate the sample using a high-power LED centered at the trans λmax (e.g., 400 nm or 530 nm). Record spectra every 10 seconds until no further spectral changes occur, indicating the Photostationary State (PSS) has been reached.

-

NMR Quantification: Immediately transfer an irradiated sample (at 1–5 mM concentration in deuterated solvent) to an NMR spectrometer. Integrate the distinct ortho-methyl proton signals of both isomers to calculate the exact cis:trans (Z:E) ratio.

-

Kinetic Tracking: To determine the thermal half-life, keep the PSS sample in the dark at a controlled temperature (e.g., 37 °C for physiological relevance). Monitor the recovery of the trans-isomer absorption peak over time. Fit the resulting curve to a first-order exponential decay model to extract the half-life ( t1/2 ).

Protocol 2: Glutathione (GSH) Stability Assay

Rationale: Simulating the highly reducing intracellular environment is critical to validate the steric shielding provided by ortho-methylation.

-

Reagent Preparation: Prepare a 10 mM solution of reduced L-glutathione (GSH) in degassed PBS buffer (pH 7.4) at 37 °C.

-

Sample Incubation: Introduce the methylated azobenzene (final concentration 50 µM). Maintain the mixture at 37 °C in the dark.

-

Control Matrix: Run a parallel control containing the azobenzene in PBS without GSH to account for baseline hydrolysis or thermal degradation.

-

Spectrophotometric Monitoring: Measure the UV-Vis absorption spectrum at regular intervals (e.g., every 30 minutes for 24 hours). Track the degradation of the isosbestic point or the primary π→π∗ / n→π∗ bands.

-

Data Analysis: A stable methylated azobenzene will show <5% reduction in peak absorbance over 24 hours, whereas the parent azobenzene will exhibit rapid exponential decay as it is reduced to hydrazobenzene[4].

References

-

A review of molecular photoswitches and their potential applications in photopharmacology Source: Utrecht University (uu.nl) URL:[Link]

-

Solving the Azobenzene Entropy Puzzle: Direct Evidence for Multi-State Reactivity Source: ResearchGate URL:[Link]

-

Molecular design of the azobispyrazole family Source: ResearchGate (Angewandte Chemie) URL:[Link]

-

Azobisheteroarene photoswitches based on isoxazoles and pyrazoles Source: RSC Publishing URL:[Link]

-

Photopharmacology: Beyond Proof of Principle Source: Journal of the American Chemical Society (ACS) URL:[Link]

-

Thermal Half-Lives of Azobenzene Derivatives: Virtual Screening Based on Intersystem Crossing Using a Machine Learning Potential Source: ACS Central Science URL:[Link]

-

Reversible, Red-Shifted Photoisomerization in Protonated Azobenzenes Source: The Journal of Organic Chemistry (ACS) URL:[Link]

-

Red-Shifting Azobenzene Photoswitches for in Vivo Use Source: ResearchGate URL:[Link]

-

A platform for the development of highly red-shifted azobenzenes Source: ChemRxiv URL:[Link]

-

A Red-Shifted, Fast-Relaxing Azobenzene Photoswitch for Visible Light Control of an Ionotropic Glutamate Receptor Source: PubMed Central (NIH) URL:[Link]

Sources

- 1. studenttheses.uu.nl [studenttheses.uu.nl]

- 2. researchgate.net [researchgate.net]

- 3. Azobisheteroarene photoswitches based on isoxazoles and pyrazoles: tunable photostationary states, thermal relaxation and sensitization under confinem ... - Chemical Science (RSC Publishing) DOI:10.1039/D5SC04412J [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. A Red-Shifted, Fast-Relaxing Azobenzene Photoswitch for Visible Light Control of an Ionotropic Glutamate Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. chemrxiv.org [chemrxiv.org]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

Synthesis and Mechanistic Validation of 4,4'-Dihydroxy-3-Methylazobenzene: A Technical Guide

Executive Summary

4,4'-dihydroxy-3-methylazobenzene is an indispensable photoresponsive precursor utilized in the development of advanced smart materials, including [1] and[2],[3]. The robust trans-cis photoisomerization of its azobenzene core, combined with the versatile reactivity of its dual hydroxyl groups, makes it an ideal building block for downstream functionalization, such as etherification with alkyl bromides or esterification with acryloyl chloride[2],[1].

This guide details the optimal synthetic route, mechanistic causality, and self-validating experimental protocols required to synthesize this precursor with high yield and purity.

Mechanistic Rationale & Reaction Design

The synthesis relies on a highly efficient, two-phase sequence: diazotization of an aniline derivative followed by electrophilic aromatic substitution (azo coupling) with a phenol.

Regioselectivity & Electronic Effects

4-Aminophenol is selected as the diazonium precursor, while o-cresol (2-methylphenol) serves as the coupling partner[2]. The hydroxyl group on o-cresol is a strong electron-donating group (EDG), activating the aromatic ring toward electrophilic attack. Because the ortho position to the hydroxyl group is sterically hindered by the adjacent methyl group (at position 2), the coupling proceeds with high regioselectivity at the para position (position 4). This precise alignment yields the desired 4,4'-dihydroxy-3-methylazobenzene architecture.

pH-Dependent Kinetics and Causality

The coupling must be performed in an alkaline medium. The addition of sodium hydroxide (NaOH) deprotonates o-cresol to form a phenoxide ion. The negatively charged oxygen dramatically increases the electron density of the aromatic ring, making it a vastly superior nucleophile compared to the neutral phenol.

However, the diazonium salt is unstable in strong alkali, where it can irreversibly convert into unreactive diazotates. To solve this kinetic dilemma, the acidic diazonium solution is added dropwise to the alkaline phenoxide. This ensures instantaneous coupling at the chemical interface before diazonium degradation can occur[2].

Fig 1: Mechanistic sequence of the diazonium electrophilic aromatic substitution.

Quantitative Data & Stoichiometry

The following table summarizes the optimized reaction parameters and molar equivalents required for a standard laboratory-scale synthesis, adapted from established protocols[2].

| Reagent | Functional Role | MW ( g/mol ) | Equivalents | Amount |

| 4-Aminophenol | Diazonium Precursor | 109.13 | 1.00 | 3.01 g (27.5 mmol) |

| Hydrochloric Acid (2.5 M) | Acidic Medium | 36.46 | 3.18 | 35.0 mL |

| Sodium Nitrite (NaNO₂) | Nitrosating Agent | 69.00 | 1.20 | 2.27 g (33.0 mmol) |

| o-Cresol | Coupling Partner | 108.14 | 1.00 | 2.97 g (27.5 mmol) |

| Sodium Hydroxide (NaOH) | Base / Activator | 40.00 | 3.00 | 3.30 g (82.5 mmol) |

Expected Yield: 55% - 80% (depending on purification methodology).

Experimental Workflow & Methodology

Fig 2: Step-by-step synthetic workflow for 4,4'-dihydroxy-3-methylazobenzene.

Step-by-Step Protocol

Phase 1: Diazotization of 4-Aminophenol

-

In a 100 mL round-bottom flask, dissolve 3.01 g of 4-aminophenol (27.49 mmol) in 35.0 mL of 2.5 M aqueous HCl[2].

-

Submerge the flask in an ice-water bath and allow the solution to cool to exactly 0 °C.

-

In a separate vial, dissolve 2.27 g of NaNO₂ (32.99 mmol) in 10.0 mL of deionized water.

-

Add the NaNO₂ solution dropwise to the acidic 4-aminophenol solution under vigorous magnetic stirring.

-

Maintain the reaction at 0 °C and stir for 30 minutes to ensure complete conversion to the diazonium salt[2].

Phase 2: Azo Coupling with o-Cresol

-

In a separate 250 mL flask, dissolve 2.97 g of o-cresol (27.49 mmol) and 3.30 g of NaOH (82.47 mmol) in 40.0 mL of deionized water[2].

-

Cool this alkaline phenoxide solution in an ice bath to 0 °C.

-

Using an addition funnel, add the cold diazonium salt solution dropwise into the vigorously stirred o-cresol solution. A deep color change will immediately occur, indicating the formation of the azo bond.

-

Stir the combined mixture for 2 hours at 0 °C, then remove the ice bath and allow the system to gradually warm to room temperature[2].

Phase 3: Isolation and Purification

-

The crude mixture will be highly alkaline. Carefully add 1 M HCl(aq) dropwise until the pH of the solution reaches 6-7[2].

-

Upon neutralization, the target azobenzene will crash out of the solution as a brown precipitate[2],[1].

-

Isolate the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water to remove residual salts.

-

Dry the solid under vacuum. If higher purity is required for downstream polymerization, purify the crude material via silica gel column chromatography using an eluent of ethyl acetate/petroleum ether (1:4) to afford a brown crystalline solid[1].

Self-Validating System Checkpoints

To ensure scientific integrity, this protocol contains built-in physical validations:

-

Temperature Validation: The strict adherence to 0 °C during Phase 1 prevents the diazonium salt from undergoing thermal degradation (releasing N₂ gas and forming hydroquinone). If active bubbling is observed during diazotization, the temperature is too high.

-